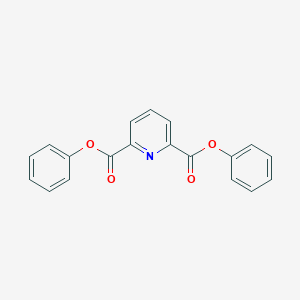

![molecular formula C8H7ClN2O B185320 (6-chloro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6953-65-7](/img/structure/B185320.png)

(6-chloro-1H-benzo[d]imidazol-2-yl)methanol

Übersicht

Beschreibung

(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol, commonly referred to as CIBM, is a synthetic compound that has been extensively studied in recent years due to its potential use in the development of new drugs and treatments. CIBM has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have a variety of other applications, such as in the synthesis of other compounds, as well as in the production of polymers and plastics. In

Wissenschaftliche Forschungsanwendungen

CIBM has been studied extensively in recent years due to its potential use in the development of new drugs and treatments. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have a variety of other applications, such as in the synthesis of other compounds, as well as in the production of polymers and plastics.

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

CIBM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments involving animals or humans. However, it is important to note that CIBM is a synthetic compound, and as such, it is not yet known how it will interact with other compounds or how it will affect the human body in the long-term.

Zukünftige Richtungen

The potential applications of CIBM are vast and varied, and there are many possible future directions for its study. For example, due to its anti-inflammatory and anti-oxidant properties, it could be studied further for its potential use in treating inflammatory diseases, such as arthritis and asthma. Additionally, its anti-cancer properties could be explored further for use in the development of new cancer treatments. Additionally, its ability to inhibit the activity of certain enzymes, such as COX-2, could be explored further for its potential use in the treatment of other diseases, such as cardiovascular disease. Finally, its ability to be used in the synthesis of other compounds could be explored further for use in the development of new drugs and treatments.

Synthesemethoden

CIBM is synthesized through a multi-step process. The first step involves the reaction of 1-chloro-2-hydroxybenzimidazole with methanol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, CIBM, as well as a byproduct, sodium chloride. The second step involves the purification of the product using recrystallization. This process involves dissolving the product in a solvent, such as ethanol, and then cooling the solution to allow the product to crystallize out of the solution. The crystals are then separated from the solution and dried before being used in further experiments.

Eigenschaften

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWRFQPRPJVQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219790 | |

| Record name | 2-Benzimidazolemethanol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6953-65-7 | |

| Record name | 6-Chloro-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolemethanol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6953-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolemethanol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)

![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)

![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)